molecular formula C17H16ClN5 B15360157 6-benzyl-2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidin-4-amine

6-benzyl-2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidin-4-amine

Cat. No.: B15360157
M. Wt: 325.8 g/mol
InChI Key: IFKHEQKKPPKVIF-UHFFFAOYSA-N
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Description

6-benzyl-2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its complex structure, which includes a benzyl group, a chloro substituent, and a pyrazolyl moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-benzyl-2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination of the pyrimidine ring is achieved using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

    Attachment of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

    Formation of the Pyrazolyl Moiety: The pyrazolyl group is synthesized separately and then coupled to the pyrimidine core through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom, or the pyrazolyl moiety, altering its electronic properties.

    Substitution: The chloro group in the pyrimidine ring is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to generate the nucleophile in situ.

Major Products

    Oxidation: Benzyl alcohol, benzaldehyde derivatives.

    Reduction: Dechlorinated pyrimidine, reduced pyrazolyl derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 6-benzyl-2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the development of new organic compounds.

Biology

The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its structural features allow it to bind to specific enzymes or receptors, making it a potential lead compound for the development of new drugs.

Industry

In the industrial sector, this compound can be used in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals. Its versatility in chemical reactions makes it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of 6-benzyl-2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into the active sites of enzymes or bind to receptors, modulating their activity. This interaction can lead to the inhibition or activation of biological pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-benzyl-2-chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine: Similar structure but with a methyl group instead of a cyclopropyl group.

    6-benzyl-2-chloro-N-(5-phenyl-1H-pyrazol-3-yl)pyrimidin-4-amine: Contains a phenyl group instead of a cyclopropyl group.

    6-benzyl-2-chloro-N-(5-ethyl-1H-pyrazol-3-yl)pyrimidin-4-amine: Features an ethyl group in place of the cyclopropyl group.

Uniqueness

The uniqueness of 6-benzyl-2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidin-4-amine lies in its cyclopropyl group, which imparts distinct steric and electronic properties. This can influence its reactivity and interaction with biological targets, potentially leading to unique biological activities compared to its analogs.

Properties

Molecular Formula

C17H16ClN5

Molecular Weight

325.8 g/mol

IUPAC Name

6-benzyl-2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidin-4-amine

InChI

InChI=1S/C17H16ClN5/c18-17-19-13(8-11-4-2-1-3-5-11)9-15(21-17)20-16-10-14(22-23-16)12-6-7-12/h1-5,9-10,12H,6-8H2,(H2,19,20,21,22,23)

InChI Key

IFKHEQKKPPKVIF-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=NN2)NC3=NC(=NC(=C3)CC4=CC=CC=C4)Cl

Origin of Product

United States

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